methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate
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Overview
Description
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate is an aromatic compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol . This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen, and a benzoate group, which is a derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate typically involves the condensation of 2-(1H-pyrrole-2-carbothioamido)benzoic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl pyrrole-2-carboxylate: A related compound with similar structural features but lacking the carbothioamido group.
Methyl 1-methylpyrrole-2-carboxylate: Another similar compound with a methyl group on the pyrrole ring.
Uniqueness
Methyl 2-(1H-pyrrole-2-carbothioamido)benzoate is unique due to the presence of the carbothioamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
89812-71-5 |
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Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
methyl 2-(1H-pyrrole-2-carbothioylamino)benzoate |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-2-3-6-10(9)15-12(18)11-7-4-8-14-11/h2-8,14H,1H3,(H,15,18) |
InChI Key |
PAILAAGFLFWECL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)C2=CC=CN2 |
Origin of Product |
United States |
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